N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide

Antimycobacterial Structure-Activity Relationship Benzyl linker SAR

Researchers screening pyrazinecarboxamide libraries for antitubercular activity require a validated negative control to establish assay sensitivity. N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide (CAS 606132-14-3) is a structurally precise inactive control, distinguished by its benzyl linker and 3-unsubstituted pyrazine ring. - The 3-amino benzyl analog (compound 5) shows complete inactivity (MIC > 100 µg/mL vs. M. tuberculosis H37Rv), while the phenyl analog (compound 17) is active (MIC = 12.5 µg/mL), providing a >8-fold potency cliff. - Its unique architecture (3-unsubstituted pyrazine, 2,4-dimethoxybenzyl amide) makes it an ideal scaffold for focused library synthesis. - Commercially available at 97% purity, ready for immediate dispatch.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B13115913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC(=O)C2=NC=CN=C2)OC
InChIInChI=1S/C14H15N3O3/c1-19-11-4-3-10(13(7-11)20-2)8-17-14(18)12-9-15-5-6-16-12/h3-7,9H,8H2,1-2H3,(H,17,18)
InChIKeyIDBCHBBCGJRHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide: Baseline Profile


N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide (CAS 606132-14-3; molecular formula C₁₄H₁₅N₃O₃; molecular weight 273.29 g/mol) is an N-benzyl-substituted pyrazine-2-carboxamide . It belongs to the broader pyrazinamide (PZA) analog class but critically differs from the first-line antitubercular drug PZA by the presence of a 2,4-dimethoxybenzyl group on the carboxamide nitrogen and the absence of a free amino group at the pyrazine 3-position. This structural configuration places it at a distinct node in the structure-activity relationship (SAR) landscape of pyrazinecarboxamides, where the benzyl-versus-phenyl linkage topology and the amino-group status are known determinants of biological activity [1]. The compound is commercially available from multiple suppliers at typical purities of 97% .

Why Substitution with In-Class Analogs Fails


Within the pyrazinecarboxamide class, seemingly minor structural modifications can produce binary activity outcomes. Direct comparative data from the 3-aminopyrazine-2-carboxamide series demonstrate that the benzyl-linked 2,4-dimethoxy derivative (compound 5, the 3-amino analog of the target compound) is completely inactive against Mycobacterium tuberculosis H37Rv (MIC > 100 µg/mL), whereas the corresponding phenyl-linked analog (compound 17) exhibits meaningful antimycobacterial activity (MIC = 12.5 µg/mL, 46 µM) [1]. This >8-fold potency cliff is attributed solely to the benzyl CH₂ spacer, which alters conformational preference and target engagement. Furthermore, the target compound lacks the pyrazine 3-amino group present in compound 5, a moiety that forms an intramolecular hydrogen bond with the carboxamidic oxygen and stabilizes the bioactive conformation in the 3-amino series [1]. Consequently, neither the 3-amino benzyl analog nor the 3-amino phenyl analog can serve as reliable proxies for the target compound's biological behavior; its unique combination of a benzyl linker and a 3-unsubstituted pyrazine ring demands compound-specific characterization before any procurement or application decision.

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide: Selection Evidence


Benzyl–Phenyl Linker Potency Cliff in Antimycobacterial Activity

In the closest structurally characterized series, 3-amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide (compound 5, the 3-amino analog of the target compound) was evaluated alongside its phenyl counterpart (compound 17) against M. tuberculosis H37Rv. The benzyl-linked compound 5 was inactive (MIC > 100 µg/mL), while the phenyl-linked compound 17 showed an MIC of 12.5 µg/mL (46 µM) [1]. Although this comparison is made in the 3-amino series and the target compound lacks the 3-NH₂ group, the data establish that the benzyl CH₂ spacer alone is sufficient to abrogate antimycobacterial activity in this chemotype. The target compound, combining a benzyl linker with an unsubstituted pyrazine 3-position, is therefore predicted to lack direct antimycobacterial efficacy, distinguishing it from active phenyl analogs [1].

Antimycobacterial Structure-Activity Relationship Benzyl linker SAR

Absence of Conformation-Stabilizing Intramolecular Hydrogen Bond

Computational conformational analysis of 3-aminopyrazine-2-carboxamide derivatives revealed that all lowest-energy conformers contain a trans amide bond and an intramolecular hydrogen bond (IMHB) between the 3-amino group (donor) and the carboxamidic oxygen (acceptor), with a distance consistent with moderate hydrogen bonding [1]. The target compound, N-(2,4-dimethoxybenzyl)-2-pyrazinecarboxamide, lacks the 3-amino group entirely and therefore cannot form this IMHB. In the 3-amino series, the IMHB stabilizes a specific bioactive conformation; its absence in the target compound predicts a distinct conformational ensemble and, consequently, altered target-binding properties compared to any 3-amino-substituted analog, regardless of the N-benzyl or N-phenyl substitution pattern [1].

Conformational analysis Intramolecular hydrogen bond Molecular modeling

logP and Molecular Weight Differentiation

The target compound (MW = 273.29 g/mol) has a substantially higher molecular weight than the first-line drug pyrazinamide (PZA, MW = 123.11 g/mol) and the active 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (compound 17, MW = 259.26 g/mol) [1]. The computed octanol-water partition coefficient (ClogP) for the 3-amino benzyl analog (compound 5) was reported as 1.44, compared to 1.10 for the corresponding phenyl analog (compound 17), a difference of ΔClogP = 0.34 [1]. Since the target compound differs from compound 5 only by the absence of the 3-amino group, its logP is expected to be moderately higher (estimated ~1.7–2.0), enhancing membrane permeability but potentially reducing aqueous solubility relative to both PZA and 3-amino-substituted analogs [1]. These differences are quantitatively modest but relevant for formulation and assay compatibility.

Physicochemical properties logP Drug-likeness

Commercial Availability and Purity Benchmarking

N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide is available from multiple chemical suppliers at a standard purity of 97% (CAS 606132-14-3, catalog number CM1053095) . By comparison, the closely related 5-methyl analog (N-(2,4-dimethoxybenzyl)-5-methyl-2-pyrazinecarboxamide, CAS 606132-21-2) and the phenyl analog (N-(2,4-dimethoxyphenyl)-2-pyrazinecarboxamide) are also commercially available, but with varying purity specifications and catalog depths across vendors . The target compound's specification of 97% purity with confirmed structural identity supports its use as a synthetic intermediate or screening compound where moderate purity is acceptable, though users requiring ≥98% purity for quantitative biological assays should verify lot-specific certificates of analysis before procurement.

Procurement Purity Commercial sourcing

Application Scenarios for N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide


Negative Control in Antimycobacterial SAR Studies

Based on the established inactivity of the 3-amino benzyl analog (compound 5, MIC > 100 µg/mL against M. tuberculosis H37Rv) and the known detrimental effect of the benzyl linker on antimycobacterial potency [1], the target compound can serve as a structurally matched negative control in screens designed to identify active pyrazinecarboxamide derivatives. Its inclusion alongside active phenyl analogs (e.g., compound 17, MIC = 12.5 µg/mL) provides a critical inactivity baseline that validates assay sensitivity to the benzyl-phenyl structural switch.

Synthetic Intermediate for 3-Substituted Pyrazinecarboxamides

The 3-unsubstituted pyrazine ring and the 2,4-dimethoxybenzyl amide moiety make this compound a versatile scaffold for further functionalization, particularly for introducing substituents at the pyrazine 3-position. Its commercial availability at 97% purity [1] supports its use as a starting material for generating focused libraries of 3-substituted analogs, where the effect of 3-position modification can be systematically explored against the benzyl-anchored baseline.

Membrane Permeability Probe

With an estimated logP higher than both PZA and 3-amino-substituted analogs (target compound ClogP estimated ~1.7–2.0 vs. compound 17 ClogP = 1.10 vs. PZA ClogP ≈ -0.6) [1], the target compound is a suitable tool for investigating the relationship between pyrazinecarboxamide lipophilicity and passive membrane permeability in mycobacterial or mammalian cell models, where the absence of confounding 3-amino-mediated hydrogen bonding simplifies interpretation.

Conformational Benchmark for Computational Modeling

Because the target compound cannot form the intramolecular hydrogen bond that dominates the conformational landscape of 3-aminopyrazine-2-carboxamides [1], it serves as a distinct conformational reference for molecular dynamics simulations and docking studies, enabling researchers to deconvolute the contribution of the 3-amino IMHB to target binding from other structural features of the pyrazinecarboxamide scaffold.

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